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Abstract

Quinofumelin is a novel fungicide characterized by a quinoline core structure, demonstrating
potent and selective inhibition of fungal dihydroorotate dehydrogenase (DHODH). This
document provides a comprehensive overview of the laboratory-scale synthesis of
Quinofumelin, presenting a detailed, multi-step protocol. The synthesis commences with the
regioselective bromination of quinolinium chloride, followed by a sequence of reactions
including cyanation, a Ritter reaction coupled with Bischler-Napieralski cyclization, and
concluding with a radical benzylic dibromination and subsequent double halogen exchange to
yield the final product. This protocol is intended to provide researchers and drug development
professionals with a thorough methodology for the synthesis of Quinofumelin for experimental
and developmental purposes.

Introduction

Quinofumelin, with the chemical name 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-
yl)quinoline, is a recently developed fungicide by Mitsui Chemicals Agro, Inc.[1]. It exhibits
significant fungicidal activity against a broad spectrum of ascomycete fungi, including those
responsible for rice blast and gray mold[2]. The mode of action of Quinofumelin is the highly
selective inhibition of fungal dihydroorotate dehydrogenase (DHODH), a key enzyme in the
pyrimidine biosynthesis pathway, with significantly lower activity against the human enzyme,
highlighting its potential for safe and effective use in agriculture[1]. The unique chemical
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structure and novel mode of action make Quinofumelin a valuable tool for managing fungicide
resistance.

This document outlines a five-step synthesis protocol for Quinofumelin suitable for laboratory
use, based on publicly available scientific literature.

Synthesis Pathway Overview

The synthesis of Quinofumelin is a multi-step process that can be summarized as follows:

Regioselective Bromination: The synthesis begins with the bromination of quinolinium
chloride to produce 3-bromoquinoline.

o Palladium-Catalyzed Cyanation: The bromo-substituted quinoline is then converted to 3-
guinolinecarbonitrile.

o Ritter Reaction and Bischler-Napieralski Cyclization: The nitrile undergoes a sulfuric acid-
mediated Ritter reaction with 2-methyl-1-phenylpropan-2-ol, which is followed by a Bischler-
Napieralski cyclization to construct the core dihydroisoquinoline scaffold.

¢ Radical Benzylic Dibromination: The resulting intermediate is then subjected to a radical
dibromination at the benzylic position.

o Double Halogen Exchange: The final step involves a double halogen exchange to introduce
the two fluorine atoms, yielding Quinofumelin.

Experimental Protocols
Materials and Reagents
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Reagent/Material Supplier Grade
Quinolinium chloride Commercially Available Reagent
Bromine Commercially Available Reagent
Zinc Cyanide Commercially Available Reagent
Palladium Catalyst (e.qg., ] )

Commercially Available Reagent
Pd(PPh3)4)
Sulfuric Acid Commercially Available ACS Grade
2-Methyl-1-phenylpropan-2-ol Commercially Available Reagent
1,3-Dibromo-5,5- ) )

) ) Commercially Available Reagent

dimethylhydantoin (DBH)
Di-(4-tert-
butylcyclohexyl)peroxydicarbo Commercially Available Reagent
nate (Peroyl TCP)
Fluorinating Agent (e.g., AgF ) )

Commercially Available Reagent
or KF)
Organic Solvents (e.g.,
Dichloromethane, Ethyl Commercially Available HPLC Grade
Acetate, Hexane)
Anhydrous Magnesium Sulfate Commercially Available Reagent

Silica Gel for Chromatography

Commercially Available

60 A, 230-400 mesh

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Bromoquinoline

A detailed experimental protocol for the regioselective bromination of quinolinium chloride is not
fully described in the available literature. However, a general procedure would involve the
reaction of quinolinium chloride with a brominating agent, such as elemental bromine, in a
suitable solvent. The reaction conditions would need to be carefully controlled to ensure
regioselectivity at the 3-position.
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Step 2: Synthesis of 3-Quinolinecarbonitrile

The conversion of 3-bromoquinoline to 3-quinolinecarbonitrile is achieved through a palladium-
catalyzed cross-coupling reaction with zinc cyanide[1].

e Procedure: To a solution of 3-bromoquinoline in a suitable solvent (e.g., DMF or DMA), add
zinc cyanide and a palladium catalyst (e.qg., tetrakis(triphenylphosphine)palladium(0)). The
reaction mixture is heated under an inert atmosphere until the starting material is consumed
(monitored by TLC or GC-MS). After cooling, the reaction is quenched, and the product is
extracted and purified.

Step 3: Synthesis of the Dihydroisoquinolinylquinoline Intermediate

This step involves a sulfuric acid-mediated Ritter reaction followed by a Bischler-Napieralski
cyclization[1].

e Procedure: To a solution of 3-quinolinecarbonitrile in concentrated sulfuric acid at 0°C, add 2-
methyl-1-phenylpropan-2-ol dropwise. The mixture is stirred at room temperature and then
heated to promote the Ritter reaction and subsequent cyclization. The reaction is carefully
qguenched by pouring it onto ice, followed by basification and extraction of the crude product.
Purification is typically performed by column chromatography.

Step 4: Radical Benzylic Dibromination

The dihydroisoquinolinylquinoline intermediate is then dibrominated at the benzylic position
using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the bromine source and a radical
initiator[1].

e Procedure: The intermediate from Step 3 is dissolved in a suitable solvent (e.g., a non-polar
solvent like carbon tetrachloride or cyclohexane). DBH and a radical initiator such as di-(4-
tert-butylcyclohexyl)peroxydicarbonate (peroyl TCP) are added. The mixture is heated or
irradiated with UV light to initiate the radical reaction. The reaction progress is monitored,
and upon completion, the product is isolated and purified.

Step 5: Synthesis of Quinofumelin (Double Halogen Exchange)

The final step is a double halogen exchange to replace the bromine atoms with fluorine[1].
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e Procedure: The dibrominated intermediate is treated with a fluorinating agent. The choice of

reagent and reaction conditions is crucial for the success of this step. After the reaction is

complete, the crude Quinofumelin is purified, typically by silica gel chromatography, to yield

the final product as colorless crystals[2].

Data Presentation

While specific yields for each step of the Quinofumelin synthesis are not detailed in the

currently available literature, the following table outlines the expected transformations and key

reagents.
Starting Expected Yield
Step . Key Reagents Product
Material (%)
1 Quinolinium Brominating 3- Data not
chloride Agent Bromoquinoline available
Zinc Cyanide, 3-
3- ) o ~ Data not
2 o Palladium Quinolinecarboni )
Bromoquinoline ) available
Catalyst trile
3- 2-Methyl-1- ) ) o
o ) Dihydroisoquinoli  Data not
3 Quinolinecarboni  phenylpropan-2- o )
) nylquinoline available
trile ol, H2S0O4
4 Dihydroisoquinoli  DBH, Peroyl Dibrominated Data not
nylquinoline TCP Intermediate available
Dibrominated Fluorinating ) ) 9% (for a related
5 ) Quinofumelin )
Intermediate Agent final step)[2]
Visualizations

Quinofumelin Synthesis Workflow
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Caption: Overall workflow for the laboratory synthesis of Quinofumelin.

Conclusion

The provided protocol outlines the key steps for the laboratory synthesis of Quinofumelin.
Researchers should note that while the general pathway is established, optimization of reaction
conditions and purification procedures may be necessary to achieve satisfactory yields and
purity. The synthesis involves several advanced organic chemistry techniques and should be
performed by trained personnel in a well-equipped laboratory with appropriate safety
precautions. Further investigation into detailed experimental procedures from primary literature,
such as patents from Mitsui Chemicals Agro, is recommended for precise replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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